5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine is a synthetic heterocyclic compound incorporating 1,2,4-triazole and 1,2,4-oxadiazole rings within its structure. These types of compounds are of interest in scientific research due to their potential biological activity. 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine, specifically, has been researched as a potent and selective inhibitor of tankyrases 1 and 2 (TNKS1/2).
The synthesis of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine (also referred to as G007-LK in the source paper) involves a multi-step process. It is synthesized through chemical analoging of a previously known tankyrase inhibitor, JW74. The process involves optimizing the 1,2,4-triazole core and incorporating specific substituents to improve potency, metabolic stability, and adherence to the "rule of 5" for drug-likeness. Detailed technical steps and reaction parameters are not explicitly provided in the available literature.
The molecular structure of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine comprises a central 1,2,4-triazole ring linked to a 1,2,4-oxadiazole ring. The 4-chlorophenyl group is attached to the oxadiazole ring, and the 2-fluorophenyl group is attached to the triazole ring. An amino group is present at the 4-position of the triazole ring. The X-ray structure of the compound bound to the PARP domain of TNKS2 was determined at 2.8 Å resolution.
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine functions as a selective inhibitor of tankyrases 1 and 2 (TNKS1/2). Its mechanism of action involves binding to the extended adenosine binding pocket within the PARP domain of TNKS2. This binding interaction inhibits the enzymatic activity of tankyrases, ultimately interfering with cellular processes regulated by these enzymes. The high selectivity of the compound for TNKS1/2 is attributed to its interaction with unique structural features within this binding pocket.
The primary application explored for 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine is its potential as an anticancer therapeutic agent. This is based on its potent and selective inhibition of TNKS1/2, which are enzymes implicated in various cellular pathways relevant to cancer development and progression.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: